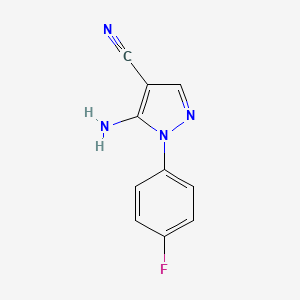

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

説明

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-70-2) is a pyrazole derivative with a molecular formula of C₁₀H₇FN₄ and a molecular weight of 202.19 g/mol . The compound features a fluorophenyl group at the 1-position and a cyano group at the 4-position of the pyrazole ring. It is synthesized via condensation of 2-((4-fluorophenyl)amino)acetohydrazide with ethoxymethylene malononitrile under reflux in ethanol, followed by treatment with triethoxyorthoformate in acetic anhydride to yield the final product with a 75% yield . Its structural features make it a candidate for biological applications, including kinase inhibition (e.g., CDK2) and antimicrobial activity .

特性

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEJYPAPBGNEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350950 | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51516-70-2 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reagents and Conditions

- Reactants : (Ethoxymethylene)malononitrile (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.2 eq).

- Solvent : Absolute ethanol or trifluoroethanol (TFE).

- Base : Triethylamine (Et₃N, 1.0 eq) for neutralization of hydrazine hydrochloride.

- Temperature : Reflux (78–80°C) under nitrogen for 0.5–4 hours.

Procedure

Mechanistic Insights

The reaction proceeds via Michael addition of the hydrazine’s amino group to the β-carbon of (ethoxymethylene)malononitrile, forming an intermediate hydrazide. Intramolecular cyclization and aromatization yield the pyrazole core. Ethanol enhances regioselectivity by stabilizing intermediates, while TFE accelerates reaction rates.

One-Pot Synthesis Under Reflux

Optimized Protocol

Solvent Impact

| Solvent | Yield (%) | Reaction Time (h) | Regioselectivity |

|---|---|---|---|

| Ethanol | 68 | 4 | >99% |

| TFE | 72 | 3 | >99% |

| Water | <10 | 6 | Low |

Trifluoroethanol (TFE) shortens reaction time by 25% due to higher polarity, but ethanol remains preferred for cost and safety.

Catalytic Methods

Fe₃O₄@SiO₂@Tannic Acid Nanoparticles

LDH@PTRMS@DCMBA@CuI

- Catalyst : Layered double hydroxide modified with copper iodide.

- Solvent : Ethanol/water (1:1) at 55°C.

- Yield : 92% in 20 minutes.

- Scope : Compatible with electron-deficient aryl hydrazines.

Green Synthesis Approaches

Microwave-Assisted Reactions

Mechanochemical Grinding

- Setup : Ball milling with K₂CO₃ as base.

- Yield : 85% in 45 minutes.

- Solvent-Free : Reduces waste generation.

Alternative Routes

Diazo Compound Cycloaddition

Hydrazine-Hydrazone Tautomerization

- Reactants : 4-Fluorophenylhydrazine and β-ketonitriles.

- Yield : 60–70%.

- Challenge : Requires strict pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Michael-Type Addition | 47–84 | 4 h | Low | High |

| Catalytic (Fe₃O₄) | 89 | 0.5 h | Medium | Medium |

| Microwave-Assisted | 88 | 0.25 h | High | Low |

| Diazo Cycloaddition | 55 | 12 h | High | Low |

Industrial Production Considerations

化学反応の分析

Types of Reactions

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory and pain-related conditions. Its structure allows for modifications that enhance biological activity and specificity.

Case Study:

A study demonstrated the synthesis of a series of pyrazole derivatives, including this compound, which were evaluated for their anti-inflammatory properties. The derivatives exhibited significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is utilized in developing herbicides and pesticides, contributing to enhanced crop protection and yield. The presence of the fluorine atom in its structure is believed to improve the efficacy of these agrochemicals.

Data Table: Agrochemical Applications

| Compound | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide | High |

| This compound | Pesticide | Moderate |

Biochemical Research

Enzyme Inhibition Studies:

Research has employed this compound to investigate its effects on various enzymes and receptors. Its ability to selectively inhibit certain biological pathways makes it valuable in understanding disease mechanisms.

Case Study:

In a biochemical study, this compound was tested for its inhibitory effects on specific kinases involved in cancer progression. Results indicated that the compound effectively reduced kinase activity, suggesting its potential use as a therapeutic agent in oncology .

Material Science

Development of Novel Materials:

The compound's unique chemical properties are being explored for creating advanced materials, including polymers and coatings. These materials may exhibit enhanced durability and resistance to environmental factors.

Diagnostic Applications

Role in Medical Diagnostics:

There is ongoing research into utilizing this compound for developing diagnostic agents that improve disease detection accuracy. Its specificity could lead to more targeted diagnostic tools.

作用機序

The mechanism of action of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical and Chemical Properties

The table below compares 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with analogs differing in aromatic substituents:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent (R = F) enhances electrophilicity compared to methyl (R = CH₃), improving interactions with biological targets like kinases .

- Melting Points : Nitro-substituted derivatives (e.g., 2,4-dinitrophenyl) exhibit higher melting points (228–229°C) due to increased polarity and intermolecular hydrogen bonding .

- Spectral Signatures : The CN stretch in IR spectra appears at ~2228–2296 cm⁻¹ across derivatives, while NH₂ groups show characteristic peaks at δ 9.67 ppm in ¹H NMR .

生物活性

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (commonly referred to as compound 3b) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of compound 3b typically involves the reaction of 4-fluorophenylhydrazine with (ethoxymethylene)malononitrile under reflux conditions in suitable solvents, such as trifluoroethanol (TFE) or ethanol. The yields and conditions for synthesis are summarized in Table 1.

| Solvent | Time (h) | Product Yield (%) |

|---|---|---|

| TFE | 0.5 | 100 |

| Ethanol | 0.5 | 84 |

| THF | 0.5 | 33 |

| Methanol | 0.5 | 60 |

Anticancer Properties

Research indicates that aminopyrazole derivatives, including compound 3b, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated a mean growth inhibition of approximately 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, while showing minimal toxicity to normal fibroblasts .

The mechanism underlying the anticancer activity of compound 3b may involve the inhibition of key enzymes such as cyclooxygenase-2 (COX-2), which is often upregulated in various cancers. Molecular docking studies suggest that compound 3b binds effectively to the COX-2 active site, potentially leading to reduced tumor growth through anti-inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is influenced by substituents at various positions on the pyrazole ring. For instance, modifications at the N1 position can significantly alter the compound's antiproliferative effects. The introduction of different alkyl or aryl groups has been shown to either enhance or diminish activity, highlighting the importance of structural optimization in drug design .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study conducted on a series of aminopyrazoles indicated that those with specific substitutions at the N1 position exhibited potent anticancer properties across multiple cell lines, reinforcing the potential of compound 3b as a lead candidate for further development in oncology .

- Toxicity Assessment : In addition to its anticancer effects, compound 3b has demonstrated low toxicity profiles in normal cell lines, suggesting that it may selectively target cancer cells while sparing healthy tissues .

- Antioxidant Properties : Some derivatives related to compound 3b have shown promising antioxidant activities, which could contribute to their therapeutic efficacy by mitigating oxidative stress associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of substituted anilines with nitrile precursors. Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids like AlCl₃). Yield optimization requires iterative adjustments, monitored via HPLC for purity (≥95%) and NMR for structural confirmation .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons (δ 7.2–7.8 ppm for fluorophenyl), nitrile carbon (δ ~115 ppm), and amino protons (δ 5.5–6.0 ppm, broad singlet).

- IR: Stretching vibrations for nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3350 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 228.2 (calculated for C₁₀H₇FN₄) .

Q. What are the key functional groups in this compound, and how do they dictate reactivity in common organic reactions?

- Methodological Answer:

- Nitrile Group: Susceptible to hydrolysis (forming amides) or reduction (to primary amines using LiAlH₄).

- Amino Group: Participates in nucleophilic substitution or diazotization reactions.

- Fluorophenyl Ring: Directs electrophilic substitution (e.g., nitration) to meta positions due to fluorine’s electron-withdrawing effect .

Advanced Research Questions

Q. How can computational chemistry predict the bioactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer: Density Functional Theory (DFT) calculations optimize geometry and electrostatic potential maps, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2). RDG analysis identifies non-covalent interactions (e.g., hydrogen bonds with active-site residues) .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer:

- Design of Experiments (DOE): Systematic variation of parameters (e.g., solvent, catalyst loading) to identify critical factors.

- Byproduct Analysis: LC-MS or GC-MS to trace impurities; kinetic studies to optimize reaction time and minimize side reactions .

Q. What are the challenges in introducing additional functional groups via electrophilic substitution, and how can protecting groups mitigate unwanted side reactions?

- Methodological Answer: The amino group’s reactivity complicates direct substitution. Protecting groups (e.g., acetyl or Boc) block the amine during nitration or halogenation. Deprotection (e.g., acidic hydrolysis) restores functionality post-reaction .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of reactions involving the pyrazole ring?

- Methodological Answer: Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks at the pyrazole’s C-3 position. Catalysts like Pd/C enhance cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction .

Q. What methodologies are effective in analyzing the compound’s stability under various storage conditions?

- Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Solid-state NMR monitors crystallinity changes, while TGA assesses thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。